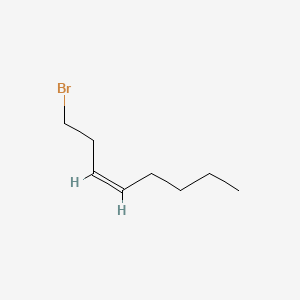

3-Octene, 1-bromo-, (3Z)-

Description

Contextualization within Organohalogen Chemistry

Organohalogen compounds are a broad class of molecules that contain at least one carbon-halogen bond. britannica.comunacademy.com This family of compounds includes naturally occurring substances and a vast number of synthetic chemicals that are integral to modern industry and research. britannica.comopenstax.org They serve as solvents, refrigerants, and, most importantly, as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. britannica.comunacademy.com

The reactivity of organohalogens is largely dictated by the nature of the halogen and the structure of the organic framework. britannica.com The carbon-halogen bond is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. The strength of this bond decreases down the halogen group, meaning that organobromides like (3Z)-1-Bromo-3-octene are generally more reactive than their chlorinated counterparts but less reactive than organoiodides. britannica.com This predictable reactivity makes them reliable substrates in a multitude of chemical transformations.

Significance of Stereodefined Alkenyl Halides in Contemporary Organic Synthesis

Alkenyl halides, which are hydrocarbons containing a carbon-carbon double bond and a halogen atom, are of paramount importance in organic synthesis. When the spatial arrangement of the substituents around the double bond is fixed, as in the Z (cis) configuration of (3Z)-1-Bromo-3-octene, they are referred to as stereodefined. ontosight.ai The ability to create molecules with specific stereochemistry is a central goal of modern organic synthesis, as the three-dimensional structure of a molecule is often directly linked to its biological activity or material properties.

Stereodefined alkenyl halides are highly valued as building blocks in cross-coupling reactions. nih.gov These reactions, often catalyzed by transition metals like palladium, nickel, or cobalt, allow for the formation of new carbon-carbon bonds with a high degree of control over the product's stereochemistry. rsc.orgorganic-chemistry.org For instance, reactions like the Suzuki-Miyaura, Negishi, and Heck couplings utilize alkenyl halides to stereospecifically construct more complex olefinic structures, which are common motifs in natural products and pharmaceutical agents. nih.govorganic-chemistry.org The Z-geometry of the alkenyl halide is often retained in the final product, making compounds like (3Z)-1-Bromo-3-octene essential for accessing specific stereoisomers. nih.gov

Overview of the Current Research Landscape and Key Challenges Pertaining to (3Z)-1-Bromo-3-octene

The current research involving (3Z)-1-Bromo-3-octene and related stereodefined alkenyl halides is focused on several key areas. A primary objective is the development of new and more efficient synthetic methods that provide high stereoselectivity. nih.govorganic-chemistry.org While various techniques exist, achieving complete control to produce exclusively the Z or E isomer remains a significant challenge. Catalytic cross-metathesis has emerged as a powerful tool for the direct synthesis of Z-alkenyl halides, offering a more streamlined approach compared to traditional multi-step sequences. nih.gov

Another major area of research is the application of these compounds as key intermediates in the total synthesis of complex natural products. rsc.org For example, the enyne side chains of certain marine natural products, such as those isolated from Laurencia species, often possess a specific double bond geometry. rsc.orgresearchgate.net The synthesis of these targets relies on the use of stereodefined fragments, and (3Z)-1-Bromo-3-octene represents a model for the type of building block required for such endeavors. The challenge lies in integrating these fragments into larger molecules without losing the desired stereochemistry. Researchers are continually exploring new coupling strategies and reaction conditions to overcome these hurdles and enable the efficient construction of biologically active compounds. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

53155-11-6 |

|---|---|

Molecular Formula |

C8H15Br |

Molecular Weight |

191.11 g/mol |

IUPAC Name |

(Z)-1-bromooct-3-ene |

InChI |

InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h5-6H,2-4,7-8H2,1H3/b6-5- |

InChI Key |

NYKRPDPOVZMFOO-WAYWQWQTSA-N |

Isomeric SMILES |

CCCC/C=C\CCBr |

Canonical SMILES |

CCCCC=CCCBr |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3z 1 Bromo 3 Octene

Development of Green Chemistry Principles in (3Z)-1-Bromo-3-octene Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific research focusing on the green synthesis of (3Z)-1-bromo-3-octene is not extensively documented, general trends in organic synthesis are applicable. These include the development of catalytic reactions that minimize waste and improve atom economy. For example, the use of catalytic amounts of palladium or other transition metals in cross-coupling reactions is a step towards greener synthesis compared to stoichiometric reagents. nih.gov Similarly, developing reactions that can be performed in more environmentally benign solvents or even in the absence of a solvent is a key goal. The use of water as a solvent in some palladium-catalyzed cross-coupling reactions is a notable advancement in this area. nih.gov Future research in the synthesis of (3Z)-1-bromo-3-octene will likely focus on incorporating more of these green chemistry principles to develop more sustainable and efficient synthetic routes.

Optimization of Reaction Conditions for Yield and Stereoselectivity

The synthesis of (3Z)-1-bromo-3-octene with high yield and, crucially, high stereoselectivity for the Z-isomer, necessitates a careful optimization of reaction conditions. Research in this area has focused on several key parameters, including the choice of catalyst, catalyst concentration, temperature, and the nature of the starting materials to minimize the formation of the undesired E-isomer and other byproducts.

Detailed research findings indicate that the conditions for coupling reactions to form precursors to (3Z)-1-bromo-3-octene significantly influence the outcome. For instance, in the synthesis of related long-chain alkenes involving a (Z)-3-octenyl moiety, the yield of the desired product is heavily dependent on both the amount of catalyst used and the reaction temperature. tandfonline.com Specifically, copper-based catalysts, such as lithium tetrachlorocuprate (Li₂CuCl₄), have been employed in Grignard coupling reactions to form the carbon skeleton. tandfonline.comresearchgate.net

The optimization of these coupling reactions is a delicate balance. A primary challenge in preserving the Z-configuration of the double bond is the potential for isomerization to the more thermodynamically stable E-isomer. This isomerization can be influenced by the reaction conditions. For example, a partial isomerization of a (Z)-alkenyl precursor to an (E)-bromoalkene has been observed during substitution reactions, highlighting the sensitivity of the stereochemistry. researchgate.net

To systematically investigate and control the reaction outcome, researchers often vary key parameters and analyze the resulting product mixture for both yield and isomeric purity. The following table illustrates a conceptual approach to optimizing the synthesis of a (Z)-alkenyl bromide precursor, based on findings from related syntheses.

Table 1: Conceptual Optimization of a Grignard Coupling Reaction for a (Z)-Alkenyl Precursor

| Entry | Catalyst (Li₂CuCl₄) (mol %) | Temperature (°C) | Yield of (Z)-isomer (%) | Observations |

| 1 | 0.01 | 0 | Moderate | Low conversion |

| 2 | 0.05 | 0 | High | Optimal yield observed in related syntheses. tandfonline.com |

| 3 | 0.10 | 0 | Moderate-High | Increased catalyst loading does not significantly improve yield. tandfonline.com |

| 4 | 0.05 | -10 | Moderate | Lower temperature may reduce isomerization but slows reaction rate. |

| 5 | 0.05 | 25 (Room Temp) | High | Potential for increased E-isomer formation. |

This table is a conceptual representation based on qualitative descriptions in the literature and does not represent actual experimental data for the direct synthesis of (3Z)-1-bromo-3-octene.

The data suggest that an optimal catalyst loading exists, beyond which no significant improvement in yield is observed. tandfonline.com Temperature control is also critical; while lower temperatures can help preserve the desired Z-stereochemistry, they may also lead to incomplete or sluggish reactions. Conversely, higher temperatures might increase the reaction rate but also the risk of isomerization.

Further stereoselective control can be achieved through the choice of synthetic route. For instance, methods have been developed for the stereoselective synthesis of other (Z)-1-bromo-1-alkenes using techniques like microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.org While this specific method applies to 1-bromo-1-alkenes, it underscores the importance of developing specialized methodologies to achieve high stereoselectivity for bromoalkenes.

Reactivity and Mechanistic Studies of 3z 1 Bromo 3 Octene

Cross-Coupling Reactions and Mechanistic Pathways

Transition-metal catalysis provides powerful methods for forming new carbon-carbon bonds, and alkenyl halides like (3Z)-1-Bromo-3-octene are versatile substrates in these transformations. ontosight.airesearchgate.net The stereochemistry of the double bond is a crucial aspect of these reactions, with significant research focused on maintaining the (Z)-configuration in the final product.

Suzuki-Miyaura Coupling Investigations with Alkenylboronic Acids

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis. nih.gov The general catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

When using (Z)-alkenyl halides such as (3Z)-1-Bromo-3-octene, a key challenge is preventing isomerization to the more stable (E)-isomer during the reaction. wiley-vch.de Mechanistic studies suggest that while the coupling of alkenyl halides is often stereoretentive, significant loss of stereochemistry can occur with (Z)-alkenyl halides. wiley-vch.de The degree of stereoretention is influenced by the choice of catalyst, ligands, and reaction conditions. wiley-vch.de For instance, the use of bulky phosphine (B1218219) ligands like P(o-Tol)₃ has been shown to improve the retention of the (Z)-configuration. wiley-vch.de

The mechanism of transmetalation has been studied in detail, with two primary pathways proposed by Suzuki and Miyaura for couplings involving alkenylboranes: the "boronate pathway" and the "oxo-palladium pathway". rsc.org The boronate pathway involves the initial reaction of the base with the organoborane to form a more nucleophilic boronate complex, which then undergoes transmetalation. rsc.org In the oxo-palladium pathway, the base reacts with the palladium catalyst to form a more reactive alkoxo-palladium species. rsc.org

Table 1: Factors Influencing Stereoretention in Suzuki-Miyaura Coupling of (Z)-Alkenyl Halides

| Factor | Observation | Potential Outcome for (3Z)-1-Bromo-3-octene |

| Catalyst System | The choice of palladium precursor and ligands is critical. wiley-vch.de | Use of [Pd(P(o-Tol)₃)₂] or similar catalysts with bulky ligands may favor retention of the (Z) geometry. wiley-vch.de |

| Base | The base participates in the transmetalation step and can influence the reaction pathway. rsc.org | The selection of base (e.g., alkoxides, carbonates) can affect the rate and stereochemical purity of the product. |

| Substrate | (Z)-alkenyl halides are prone to isomerization. wiley-vch.de | The coupling of (3Z)-1-bromo-3-octene with alkenylboronic acids may yield a mixture of (Z,E) and (Z,Z) diene products. |

Heck and Sonogashira Coupling Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, and the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, are also applicable to substrates like (3Z)-1-Bromo-3-octene. rsc.org

In the Sonogashira coupling, a palladium catalyst is typically used in conjunction with a copper(I) co-catalyst. researchgate.net The reaction of a bromoalkene with a terminal alkyne provides a direct route to conjugated enynes, which are valuable synthetic intermediates. researchgate.net The stereochemistry of the starting alkenyl bromide is generally retained in the enyne product.

The Heck reaction with (3Z)-1-Bromo-3-octene would involve its coupling with another alkene, leading to the formation of a diene. The regioselectivity and stereoselectivity of the Heck reaction are highly dependent on the specific catalyst system and reaction conditions employed.

Kumada and Negishi Coupling Applications

The Kumada and Negishi couplings offer powerful alternatives for C-C bond formation using Grignard reagents and organozinc reagents, respectively. wikipedia.orgwikipedia.org These reactions are often catalyzed by nickel or palladium complexes. wikipedia.orgwikipedia.org

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide. wikipedia.org Iron-based catalysts, such as Fe(acac)₃, have been developed for the cross-coupling of alkenyl Grignard reagents with alkyl halides and, conversely, for the coupling of alkenyl halides with alkyl Grignard reagents. thieme-connect.deacs.org These iron-catalyzed reactions are noted for being highly stereoselective. thieme-connect.de

The Negishi coupling utilizes organozinc reagents, which are known for their high functional group tolerance. wikipedia.orgorganic-chemistry.orgacs.org The reaction of (3Z)-1-Bromo-3-octene with an organozinc compound, catalyzed by a palladium or nickel complex, would be expected to proceed with retention of the double bond geometry. wikipedia.org However, the stereochemical outcome can be highly dependent on the choice of ligand. organic-chemistry.org Iron-catalyzed versions of the Negishi coupling have also been reported, providing an effective method for olefin synthesis. organic-chemistry.org

Table 2: Comparison of Kumada and Negishi Couplings for (3Z)-1-Bromo-3-octene

| Coupling Reaction | Typical Nucleophile | Typical Catalyst | Key Features |

| Kumada | Grignard Reagent (R-MgBr) | Ni or Pd complexes, Fe(acac)₃ wikipedia.orgthieme-connect.de | One of the first cross-coupling methods; can be highly stereoselective, especially with iron catalysts. wikipedia.orgthieme-connect.de |

| Negishi | Organozinc Reagent (R-ZnX) | Ni or Pd complexes wikipedia.orgorganic-chemistry.org | High functional group tolerance; stereochemical outcome can be ligand-dependent. wikipedia.orgorganic-chemistry.org |

Other Transition-Metal Catalyzed Cross-Coupling Reactions

Beyond the more common palladium and nickel catalysts, iron has emerged as an inexpensive and environmentally benign alternative for catalyzing cross-coupling reactions. mdpi.comresearchgate.netresearchgate.net Iron-catalyzed cross-coupling of alkenyl bromides with aryl Grignard reagents has been demonstrated using simple iron salts like FeCl₃ with additives such as TMEDA. researchgate.net Mechanistic investigations into iron-catalyzed couplings of bis-(aryl)manganese reagents with alkenyl bromides suggest the involvement of ate-iron(II) species in the catalytic cycle. mdpi.com Nickel-catalyzed reductive cross-coupling reactions, often driven electrochemically or by a stoichiometric metal reductant like Mn⁰ or Zn⁰, represent another important class of transformations for alkenyl bromides. nih.govrsc.orguzh.chacs.org These methods can couple two different electrophiles, such as an alkenyl bromide and a benzyl (B1604629) chloride, to form complex products. nih.gov

Electrophilic Additions to the Alkene Moiety

The double bond in (3Z)-1-Bromo-3-octene can undergo electrophilic addition reactions. The presence of the bromoalkyl group can influence the reactivity and regioselectivity of these additions.

A classic example is the addition of bromine (Br₂). The treatment of an alkene with Br₂ typically results in the formation of a vicinal dibromide. masterorganicchemistry.com The mechanism involves the electrophilic attack of bromine on the alkene to form a cyclic bromonium ion intermediate. masterorganicchemistry.com This intermediate is then opened by a backside attack of a bromide ion, leading to anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.com For (3Z)-1-bromo-3-octene, this would result in the formation of a 1,3,4-tribromooctane. Due to the formation of new stereocenters at C3 and C4, a mixture of diastereomers would be expected.

The addition of hydrogen halides, such as hydrogen bromide (HBr), to the double bond can proceed via different mechanisms depending on the reaction conditions. manac-inc.co.jp In a polar solvent, the reaction follows an ionic mechanism where H⁺ adds to the double bond to form the more stable carbocation (Markovnikov's rule). manac-inc.co.jp For (3Z)-1-bromo-3-octene, the inductive effect of the bromo-substituent at C1 would slightly influence the stability of the potential carbocations at C3 and C4. In the presence of peroxides or UV light, the addition of HBr proceeds via a radical mechanism, leading to the anti-Markovnikov product. manac-inc.co.jp

Radical Reactions and Bond Dissociation Energies

The presence of a bromine atom allylic to a double bond in (3Z)-1-bromo-3-octene suggests a predisposition towards radical-mediated reactions. The stability of the resulting allylic radical intermediate plays a crucial role in the kinetics and thermodynamics of these transformations.

Mechanism of Radical Reactions:

Radical reactions involving (3Z)-1-bromo-3-octene are typically initiated by the homolytic cleavage of a weak bond, often facilitated by heat or light. A common example is the allylic bromination using N-bromosuccinimide (NBS), which serves as a source of bromine radicals (Br•). The generally accepted mechanism for such reactions involves the following key steps:

Initiation: Homolytic cleavage of the N-Br bond in NBS to generate a bromine radical.

Propagation:

The bromine radical abstracts an allylic hydrogen from (3Z)-1-bromo-3-octene. This can occur at either the C2 or C5 position, leading to the formation of a resonance-stabilized allylic radical. Abstraction from the C2 position would be sterically less hindered.

The resulting allylic radical can then react with a bromine source (such as Br₂ generated in situ from the reaction of HBr with NBS) at either of the carbon atoms sharing the unpaired electron.

Termination: Combination of any two radical species to form a non-radical product.

Due to the resonance stabilization of the allylic radical, a mixture of products can be expected. For instance, radical bromination of 1-octene (B94956) with NBS is known to yield a mixture of 3-bromo-1-octene and 1-bromo-2-octene. msu.edulibretexts.org By analogy, radical reactions of (3Z)-1-bromo-3-octene would likely lead to a mixture of constitutional isomers.

Bond Dissociation Energies (BDEs):

The BDE of a typical primary alkyl C-Br bond is approximately 293-301 kJ/mol. However, in (3Z)-1-bromo-3-octene, the C-Br bond is at an allylic position. This structural feature generally leads to a lower BDE due to the increased stability of the resulting allylic radical upon homolytic cleavage. For comparison, the allylic C-H bond dissociation energy is significantly lower than that of a typical primary C-H bond (approximately 368 kJ/mol vs. 423 kJ/mol), highlighting the stability of the allylic radical. chemistrysteps.com

Computational studies on various bromoalkanes have shown that the C-Br BDE is influenced by factors such as the nature of the carbon atom (primary, secondary, tertiary) and the presence of adjacent functional groups. researchgate.netresearchgate.netnih.gov For instance, studies on haloethanols have provided C-Br BDE values and demonstrated trends based on substitution. researchgate.net While a precise value for (3Z)-1-bromo-3-octene is not documented, it is expected to be lower than that of a saturated primary bromoalkane due to allylic stabilization.

| Bond Type | General BDE Range (kJ/mol) | Factors Influencing BDE in (3Z)-1-bromo-3-octene |

| Primary Alkyl C-Br | 293 - 301 | The C1-Br bond is a primary alkyl bromide. |

| Allylic C-Br | Generally lower than saturated counterparts | The C1-Br bond is in an allylic position, leading to a resonance-stabilized radical upon cleavage, thus lowering the BDE. |

| Vinylic C-H | ~464 | For comparison, significantly stronger than allylic C-H. |

| Allylic C-H | ~368 | The C2 and C5 hydrogens are allylic. |

Note: The BDE values are general and can vary based on the specific molecular structure and computational or experimental method used.

Stereochemical Investigations and Isomeric Considerations in 3z 1 Bromo 3 Octene Derivatives

Conformational Analysis of the Z-Alkene System

The conformational preferences of (3Z)-1-bromo-3-octene are largely governed by the minimization of allylic strain, specifically A(1,3) strain. slideshare.netwikipedia.org This type of steric strain arises from the interaction between a substituent on one end of the alkene (at C3) and an allylic substituent on the other end (at C1). In the case of (3Z)-1-bromo-3-octene, rotation around the C2-C3 single bond brings the substituents on the allylic C1 carbon (bromo and hydrogen) into proximity with the substituents on the vinylic C4 carbon (butyl and hydrogen).

The Z-configuration forces the butyl group at C4 and the bromoethyl group at C2 to be on the same side of the double bond. To minimize the steric repulsion between the relatively bulky butyl group and the bromoethyl group, the molecule will adopt a conformation where the largest group on the allylic carbon (the bromine atom) is oriented away from the double bond. youtube.comresearchgate.net This leads to a preferred conformation where a smaller substituent (hydrogen) on the C2 carbon eclipses the double bond, thus minimizing the destabilizing A(1,3) strain. imperial.ac.uk

The energetic cost of these interactions dictates the population of various conformers at equilibrium. The most stable conformer is the one that best alleviates the steric clash between the C1-bromo substituent and the C4-butyl group.

| Conformer | Key Dihedral Angle (Br-C1-C2-C3) | Description of Dominant Steric Interaction | Relative Energy (Estimated) |

|---|---|---|---|

| A (Most Stable) | ~120° | Minimizes A(1,3) strain by placing the bulky bromine atom away from the butyl group. The C1-Br bond is anti-periplanar to the C2-H bond. | Low |

| B (Less Stable) | ~0° | Significant A(1,3) strain due to the eclipsing interaction between the bromine atom and the Z-substituent (butyl group). | High |

| C (Intermediate) | ~60° | Gauche interaction between the bromine and butyl groups, representing a moderate level of allylic strain. | Intermediate |

Geometric Isomerization (Z/E) Studies and Control

Geometric isomers, designated by E/Z notation, arise from the restricted rotation around a carbon-carbon double bond. studymind.co.ukkhanacademy.org The Z-isomer, (3Z)-1-bromo-3-octene, has the higher priority groups on each carbon of the double bond on the same side. In this case, the bromoethyl group and the butyl group are on the same side. The corresponding E-isomer would have these groups on opposite sides.

Generally, trans (E) isomers are thermodynamically more stable than cis (Z) isomers because of reduced steric hindrance between the bulky substituents. masterorganicchemistry.com Consequently, (3Z)-1-bromo-3-octene is the less stable isomer compared to its (3E) counterpart. The energy difference between the two isomers drives the potential for isomerization.

The conversion of the Z-isomer to the more stable E-isomer can be promoted under certain conditions, such as exposure to heat, light (photoisomerization), or acid/base catalysis. researchgate.net Control over the geometric configuration is paramount in synthesis. Stereoselective synthetic methods are employed to produce the desired Z-isomer with high fidelity and prevent its isomerization. For instance, certain debrominative decarboxylation reactions of anti-2,3-dibromoalkanoic acids under microwave irradiation have been shown to produce (Z)-1-bromo-1-alkenes with high stereoselectivity, offering a potential route to substrates like (3Z)-1-bromo-3-octene. organic-chemistry.org

Recent advances in photocatalysis have also provided methods for Z/E isomerization, sometimes allowing for stereodivergent synthesis where either isomer can be accessed selectively by tuning reaction conditions. researchgate.net

| Isomer | Configuration | Description | Relative Thermodynamic Stability |

|---|---|---|---|

| (3Z)-1-Bromo-3-octene | Zusammen (Together) | Higher priority groups (bromoethyl and butyl) are on the same side of the double bond. | Less Stable |

| (3E)-1-Bromo-3-octene | Entgegen (Opposite) | Higher priority groups (bromoethyl and butyl) are on opposite sides of the double bond. | More Stable |

Diastereoselective Reactions Involving (3Z)-1-Bromo-3-octene as a Substrate

The inherent chirality of the Z-alkene system in (3Z)-1-bromo-3-octene can be used to direct the stereochemical outcome of reactions, a process known as asymmetric induction. wikipedia.org Specifically, the substrate can undergo diastereoselective reactions where the existing stereocenter influences the creation of a new stereocenter. The controlling factor is often the preferred ground-state conformation, which is dictated by the minimization of allylic 1,3-strain. scribd.comresearchgate.net

When a reagent approaches the double bond, the established conformation presents two diastereotopic faces. The bulky substituents shield one face of the alkene more than the other, leading to a preferential attack from the less hindered direction. This results in the formation of one diastereomer in excess. scribd.com This principle of 1,3-asymmetric induction is crucial for controlling stereochemistry in acyclic systems. researchgate.netmsu.edu

For example, in an epoxidation reaction, the oxidizing agent would preferentially approach from the face opposite to the bulky butyl group, leading to a specific diastereomer of the resulting epoxide. Similarly, in reactions involving the formation of a new carbon-carbon bond at the double bond, the stereochemistry is guided by the pre-existing Z-geometry and the conformational bias it creates.

| Reaction Type | Controlling Factor | Expected Stereochemical Outcome | Rationale |

|---|---|---|---|

| Epoxidation | Allylic 1,3-strain | Preferential formation of one diastereomeric epoxide. | The reagent approaches from the less sterically hindered face of the alkene, opposite the butyl group. |

| Hydroboration-Oxidation | Allylic 1,3-strain | Formation of a diastereomerically enriched alcohol. | The borane (B79455) reagent adds to the less hindered face of the double bond. |

| Allylic Alkylation | 1,3-Asymmetric Induction | Formation of a product with a new stereocenter in a predictable configuration relative to the double bond. | The nucleophile attacks the π-allyl intermediate from the less hindered face. researchgate.net |

Enantioselective Transformations Utilizing Chiral Catalysts or Auxiliaries

While (3Z)-1-bromo-3-octene itself is achiral, it possesses prochiral faces at the double bond. acs.org This allows for enantioselective transformations where a chiral catalyst or auxiliary is used to convert the achiral substrate into a chiral, enantioenriched product. organic-chemistry.org

A prominent class of such reactions is the transition-metal-catalyzed asymmetric allylic substitution. nih.govbeilstein-journals.org In these reactions, a metal catalyst, typically palladium, forms a π-allyl complex intermediate by reacting with the allylic bromide substrate. In the presence of a chiral ligand, the catalyst creates a chiral environment that differentiates between the two enantiotopic faces of the nucleophile's attack on the π-allyl complex. nih.gov This leads to the preferential formation of one enantiomer of the product.

The choice of the chiral ligand is critical for achieving high enantioselectivity (measured as enantiomeric excess, or ee). A wide variety of chiral ligands, such as phosphoramidites, phosphines, and N-heterocyclic carbenes, have been developed for these transformations. nih.gov These reactions are powerful tools for constructing stereogenic centers with high fidelity.

| Catalyst System | Type of Transformation | General Substrate | Potential Outcome for (3Z)-1-Bromo-3-octene |

|---|---|---|---|

| Pd(0) / Chiral Phosphine (B1218219) Ligand (e.g., Trost Ligand) | Asymmetric Allylic Alkylation (AAA) | Acyclic Allylic Halides | Formation of a chiral product with a new C-C bond, in high enantiomeric excess (ee). whiterose.ac.uk |

| Cu / Chiral Ligand | Asymmetric Allylic Alkylation (AAA) | Allylic Bromides | Enantioselective formation of all-carbon quaternary or tertiary stereocenters. researchgate.net |

| Gold(I) / Chiral Phosphate Anion | Enantioselective Bromocyclization (if substrate has a tethered nucleophile) | Allenes (principle applicable to alkenes) | Formation of a heterocyclic vinyl bromide with an allylic stereocenter in high ee. rsc.org |

Advanced Analytical and Spectroscopic Characterization Techniques for 3z 1 Bromo 3 Octene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For (3Z)-1-Bromo-3-octene, 1D (¹H and ¹³C) and 2D NMR experiments are essential for assigning every proton and carbon atom and, critically, for confirming the Z-configuration of the double bond.

The vicinal coupling constant (³JHH) between the two protons on the double bond (H3 and H4) is diagnostic of the alkene geometry. For Z (or cis) isomers, this coupling constant is typically in the range of 7-12 Hz, whereas for E (or trans) isomers, it is significantly larger, usually 12-18 Hz. The observation of a coupling constant in the lower range for the olefinic protons of 1-bromo-3-octene (B8553141) would be strong evidence for the (3Z) configuration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and ¹H-¹H Coupling Constants for (3Z)-1-Bromo-3-octene (in CDCl₃)

| Atom Number | ¹³C Shift (δ, ppm) | Proton | ¹H Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|---|

| 1 | ~33.5 | H-1 | ~3.45 | t | J1,2 = 6.8 |

| 2 | ~31.0 | H-2 | ~2.65 | q | J2,1 = 6.8, J2,3 = 7.0 |

| 3 | ~125.0 | H-3 | ~5.45 | dt | J3,4 = 10.8, J3,2 = 7.0 |

| 4 | ~135.0 | H-4 | ~5.35 | dt | J4,3 = 10.8, J4,5 = 7.5 |

| 5 | ~29.5 | H-5 | ~2.05 | q | J5,4 = 7.5, J5,6 = 7.4 |

| 6 | ~31.5 | H-6 | ~1.35 | sextet | J6,5 = 7.4, J6,7 = 7.3 |

| 7 | ~22.5 | H-7 | ~1.30 | sextet | J7,6 = 7.3, J7,8 = 7.5 |

Note: The data presented are predicted values based on established principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary slightly.

Two-dimensional NMR techniques are indispensable for assembling the carbon skeleton and assigning protons to their respective carbons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For (3Z)-1-Bromo-3-octene, a COSY spectrum would show a correlation between H-1 and H-2, H-2 and H-3, H-3 and H-4, and so on, down the entire aliphatic chain, confirming the contiguous sequence of protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal at ~3.45 ppm would show a cross-peak with the carbon signal at ~33.5 ppm, assigning them to the C1-H1 group.

While the ³JHH coupling constant provides strong evidence for the Z-stereochemistry, Nuclear Overhauser Effect (NOE) experiments provide definitive, through-space confirmation.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. In the (3Z) isomer, the olefinic protons H3 and H4 are on the same side of the double bond as the adjacent allylic methylene (B1212753) groups (H2 and H5, respectively). A NOESY or ROESY spectrum would show a cross-peak between the olefinic proton H3 and the allylic protons H5, and similarly between H4 and H2. These correlations are only possible in the Z configuration where these protons are in close spatial proximity. In the corresponding E isomer, these specific NOE signals would be absent.

Mass Spectrometry (MS) for Fragmentographic Analysis and Reaction Monitoring

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through fragmentation analysis.

For (3Z)-1-Bromo-3-octene (C₈H₁₅Br), the mass spectrum would exhibit a characteristic molecular ion region. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. youtube.com This results in two molecular ion peaks of nearly equal intensity: one for [C₈H₁₅⁷⁹Br]⁺ (M⁺) and one for [C₈H₁₅⁸¹Br]⁺ (M+2). youtube.com The exact mass of the monoisotopic molecular ion is 190.0357 Da. nih.gov

Electron impact (EI) ionization would cause the molecular ion to fragment in predictable ways. chemguide.co.uk The fragmentation pattern is a molecular fingerprint that can be used for identification and structural confirmation. libretexts.org Key fragmentation pathways for haloalkenes include:

Loss of the bromine radical: This is often a prominent fragmentation, leading to a cation [C₈H₁₅]⁺ at m/z 111.

Allylic cleavage: The bond between C2 and C3 is an allylic C-C bond, which is prone to cleavage. Cleavage at this position would be a major fragmentation pathway. youtube.com

McLafferty rearrangement: This is not typically expected for this structure as it lacks a suitable gamma-hydrogen relative to a carbonyl or similar group.

Table 2: Expected Key Fragments in the Mass Spectrum of (3Z)-1-Bromo-3-octene

| m/z Value | Ion Formula | Description |

|---|---|---|

| 190 / 192 | [C₈H₁₅Br]⁺ | Molecular ion peak (M⁺ / M+2) showing the 1:1 bromine isotope pattern |

| 111 | [C₈H₁₅]⁺ | Loss of a bromine radical (•Br) from the molecular ion |

| 81 / 79 | [Br]⁺ | Bromine cation (less common) |

| 69 | [C₅H₉]⁺ | Allylic cleavage with loss of •CH₂CH₂Br |

Mass spectrometry is also a powerful tool for reaction monitoring. By analyzing small aliquots from a reaction mixture over time, one can follow the disappearance of starting materials and the appearance of the (3Z)-1-Bromo-3-octene product by tracking the intensity of its characteristic molecular ion at m/z 190/192.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these techniques excellent for functional group identification. pitt.edu

For (3Z)-1-Bromo-3-octene, key diagnostic absorptions would include those for the C-Br bond, the C=C double bond, and the olefinic C-H bonds. The stereochemistry of the double bond significantly influences the spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹). docbrown.info

C-Br Stretch: A moderate to strong absorption in the region of 600-500 cm⁻¹ is characteristic of the C-Br stretching vibration.

C=C Stretch: The stretching vibration of the double bond in a cis (or Z) disubstituted alkene typically appears as a weak to moderate band around 1650-1660 cm⁻¹. orgchemboulder.com This peak may be more intense in the Raman spectrum.

=C-H Stretch: The stretching of the C-H bonds on the double bond occurs at wavenumbers just above 3000 cm⁻¹ (typically 3010-3030 cm⁻¹), distinguishing them from alkane C-H stretches which appear just below 3000 cm⁻¹. spectroscopyonline.com

=C-H Bend (Out-of-Plane): This is a key diagnostic band for alkene stereochemistry. Z-disubstituted alkenes show a strong, characteristic out-of-plane bending (wagging) absorption in the range of 730-665 cm⁻¹. docbrown.infopressbooks.pub The presence of a strong band in this region would be compelling evidence for the (3Z) isomer.

Table 3: Characteristic Vibrational Frequencies for (3Z)-1-Bromo-3-octene

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp²) | =C-H | 3010 - 3030 | Medium |

| C-H Stretch (sp³) | -C-H | 2850 - 2960 | Strong |

| C=C Stretch | C=C (Z-disubstituted) | ~1655 | Weak to Medium |

| C-H Bend (Out-of-Plane) | =C-H (Z-disubstituted) | 665 - 730 | Strong |

X-ray Crystallography for Solid-State Structural Determination of Derivatives or Adducts

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and absolute stereochemistry. However, this technique requires a well-ordered crystalline solid. Since (3Z)-1-Bromo-3-octene is a liquid at room temperature, it cannot be directly analyzed by this method.

To overcome this limitation, a suitable solid derivative or a co-crystal (adduct) of the compound must be prepared. For example, the alkene could be derivatized through a reaction that introduces polar functional groups capable of forming strong intermolecular interactions (like hydrogen bonds), which facilitate crystallization. rsc.org Examples could include epoxidation of the double bond followed by ring-opening to form a solid diol, or the formation of a metal complex.

Once a suitable single crystal of a derivative is obtained, X-ray diffraction analysis can be performed. mdpi.com The resulting electron density map would provide a precise three-dimensional model of the molecule within the crystal lattice. This would unequivocally confirm the connectivity and, most importantly, the Z-geometry of the original double bond, as the relative positions of all atoms would be determined with high precision. researchgate.netgrowingscience.com This method serves as the ultimate arbiter for structural assignments when other spectroscopic methods are ambiguous.

Table of Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| (3Z)-1-Bromo-3-octene | (3Z)-1-Bromooct-3-ene | C₈H₁₅Br |

| (3E)-1-Bromo-3-octene | (3E)-1-Bromooct-3-ene | C₈H₁₅Br |

Applications of 3z 1 Bromo 3 Octene As a Versatile Synthetic Intermediate

Role in the Synthesis of Natural Products and Bioactive Molecules

The specific stereochemistry and functionality of (3Z)-1-bromo-3-octene make it a key starting material in the stereoselective synthesis of complex natural products. Its application is particularly notable in the construction of molecules isolated from marine organisms.

One of the prominent examples is its use in the total synthesis of (3Z)-elatenyne. rsc.orgnih.gov This natural product is a C15 acetogenin, a class of compounds produced by marine algae, particularly of the Laurencia genus. nih.gov The synthesis of (3Z)-elatenyne and its stereoisomer (3E)-elatenyne requires precise control over the stereochemistry at multiple centers, and (3Z)-1-bromo-3-octene serves as a crucial fragment for introducing a specific portion of the carbon skeleton with the correct double bond geometry. nih.govrsc.org

In the retrosynthetic analysis of (3Z)-elatenyne, the molecule is deconstructed into smaller, more readily available fragments. nih.gov The (3Z)-1-bromo-3-octene unit is typically introduced towards the final stages of the synthesis to append the side chain to a core structure, often a substituted tetrahydrofuran ring system characteristic of this family of natural products. rsc.orgnih.gov The bromine atom allows for coupling reactions, while the Z-configured double bond is a key structural feature of the final natural product.

Table 1: Natural Products Synthesized Using (3Z)-1-Bromo-3-octene or its Analogs

| Natural Product | Class | Source Organism | Role of (3Z)-1-Bromo-3-octene Fragment |

|---|

Preparation of Advanced Materials Precursors

While the primary documented use of (3Z)-1-bromo-3-octene is in natural product synthesis, its structure suggests potential applications as a precursor to advanced materials. The dual functionality of the alkene and the bromo group allows for its incorporation into larger molecular architectures.

The terminal bromine atom can be converted into a variety of other functional groups through nucleophilic substitution or organometallic coupling reactions. This could be used to attach the octene chain to a surface or to another monomer unit. The double bond, in turn, can undergo polymerization or other additions. This bifunctionality could theoretically be exploited in the synthesis of:

Functionalized Surfaces: The bromo- group could be used to graft the octene chain onto a substrate, creating a surface with specific wetting properties or further reactive sites (the double bond).

Complex Ligands: The molecule could serve as a building block for more elaborate ligands for metal catalysts, where the alkyl chain influences solubility and the double bond could coordinate to the metal center.

Currently, specific examples of (3Z)-1-bromo-3-octene being used for the synthesis of advanced materials precursors are not widely reported in the literature, representing an area for potential future research.

Development of New Pharmaceutical Intermediates (generic focus)

In medicinal chemistry, the introduction of lipophilic alkyl chains can significantly impact the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile. (3Z)-1-Bromo-3-octene is a valuable synthon for introducing a specific eight-carbon fragment.

The reactivity of the carbon-bromine bond makes it an excellent electrophile for forming new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of many synthetic strategies in pharmaceutical development. For instance, it can be used in:

Alkylation Reactions: The bromine can be displaced by nucleophiles such as amines, thiols, or carbanions to attach the octenyl chain to a core pharmacophore.

Cross-Coupling Reactions: As a bromoalkene, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) to form more complex carbon skeletons. This is a widely used strategy for building molecular complexity in drug discovery.

The cis-(Z) geometry of the double bond can also be critical for biological activity, as many enzymes and receptors are highly sensitive to the three-dimensional shape of a molecule. The ability to introduce a conformationally restricted unsaturated chain can be a powerful tool for probing structure-activity relationships (SAR).

Table 2: Potential Reactions of (3Z)-1-Bromo-3-octene in Pharmaceutical Synthesis

| Reaction Type | Reagent/Catalyst | Product Type | Potential Utility |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Alkylated derivatives | Introduction of a lipophilic side chain. |

| Suzuki Coupling | Organoboron compounds / Pd catalyst | Coupled alkenes | Formation of complex carbon-carbon bonds. |

Utility in Polymer Chemistry and Monomer Synthesis

The use of (3Z)-1-bromo-3-octene in polymer chemistry is not extensively documented, but its structure offers several theoretical possibilities for its use as a monomer or a modifying agent.

As a monomer, it could potentially be polymerized through its double bond. However, the reactivity of the double bond in polymerization would be influenced by its position in the chain. It is not a terminal alkene, which can make it less reactive in some polymerization methods.

More plausibly, it could be used as a comonomer to introduce functionality into a polymer chain. For example, copolymerizing it with a more reactive monomer like ethylene or styrene would result in a polymer with pendant bromo-functionalized side chains. These bromine atoms could then be used for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups. This approach is a common strategy for creating functional polymers with tailored properties.

Another potential application is in ring-opening metathesis polymerization (ROMP). While (3Z)-1-bromo-3-octene itself is not a cyclic monomer, it could be used as a chain transfer agent to control the molecular weight of the resulting polymers.

The synthesis of high molecular weight copolymers of 1-octene (B94956) with methyl acrylate has been achieved using Lewis acid-catalyzed radical polymerization, demonstrating that octene derivatives can be incorporated into polymer chains. nih.gov This suggests that with the right catalytic system, (3Z)-1-bromo-3-octene could also be integrated into novel polymer architectures.

Theoretical and Computational Studies on 3z 1 Bromo 3 Octene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about the molecule's electronic structure and energy.

For (3Z)-1-bromo-3-octene, these calculations can determine key energetic and electronic properties. The molecular geometry can be optimized to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. From this optimized geometry, a wealth of information can be derived, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the partial atomic charges.

The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and electronic transitions. A smaller gap generally implies higher reactivity. The electrostatic potential mapped onto the electron density surface can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.

Below is a representative table of electronic and energetic properties for (3Z)-1-bromo-3-octene that would be obtained from a typical DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

| Property | Calculated Value | Unit |

|---|---|---|

| Total Electronic Energy | -2875.4321 | Hartree |

| Dipole Moment | 2.15 | Debye |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | 0.54 | eV |

| HOMO-LUMO Gap | 7.43 | eV |

| Partial Charge on Br | -0.18 | e |

| Partial Charge on C3 | -0.05 | e |

| Partial Charge on C4 | -0.12 | e |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated energy barriers for a given reaction involving (3Z)-1-bromo-3-octene. This allows for a step-by-step understanding of how reactants are converted into products.

For instance, the reactivity of the C=C double bond in electrophilic additions or the C-Br bond in nucleophilic substitutions can be thoroughly investigated. Computational methods can model the approach of a reactant, the formation and breaking of bonds, and the structural changes that occur along the reaction coordinate. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactants and products. nih.gov

The insights gained from these models are crucial for predicting reaction outcomes, understanding selectivity (regio- and stereoselectivity), and designing new synthetic routes. For example, modeling the hydrohalogenation of (3Z)-1-bromo-3-octene would help determine the activation energies for the formation of different possible products, thereby predicting the major product under specific conditions.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can predict various spectroscopic properties of (3Z)-1-bromo-3-octene with a high degree of accuracy, which is invaluable for interpreting experimental spectra and confirming the molecule's structure.

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated by determining the magnetic shielding tensors for each atom in the molecule. These calculations are often performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. acs.org The predicted chemical shifts, when compared to experimental data, can help in the definitive assignment of signals and confirmation of the molecule's stereochemistry. github.io

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of the molecule can be computed, allowing for the prediction of its infrared (IR) and Raman spectra. researchgate.net Each calculated frequency can be animated to visualize the corresponding atomic motions, such as C-H stretches, C=C bond vibrations, or C-Br stretches. This aids in the assignment of absorption bands in experimental spectra.

The table below presents illustrative predicted spectroscopic data for (3Z)-1-bromo-3-octene.

| Spectroscopic Parameter | Predicted Value | Comment |

|---|---|---|

| ¹³C NMR Chemical Shift (C3) | 128.5 ppm | Olefinic carbon attached to Br |

| ¹³C NMR Chemical Shift (C4) | 125.2 ppm | Olefinic carbon |

| ¹H NMR Chemical Shift (H at C4) | 5.45 ppm | Vinylic proton |

| IR Vibrational Frequency (C=C stretch) | 1655 cm⁻¹ | Characteristic of a cis-disubstituted alkene |

| IR Vibrational Frequency (C-Br stretch) | 680 cm⁻¹ | Typical range for alkyl bromides |

Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Landscapes

While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, including their interactions with other molecules (e.g., in solution) and their own internal flexibility.

Intermolecular Interactions: MD simulations can model (3Z)-1-bromo-3-octene in a solvent or in its pure liquid state. These simulations provide a dynamic picture of the intermolecular forces at play, such as van der Waals interactions and dipole-dipole interactions involving the polar C-Br bond. Understanding these interactions is key to predicting physical properties like boiling point, viscosity, and solubility. For halogenated compounds, specific phenomena like halogen bonding can also be investigated. nih.gov The simulations track the trajectories of all atoms over time, allowing for the calculation of average properties and the observation of dynamic processes. youtube.com

Future Research Directions and Emerging Trends in 3z 1 Bromo 3 Octene Chemistry

Development of More Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's increasing focus on green chemistry is steering research towards the development of more sustainable and environmentally benign methods for synthesizing (3Z)-1-bromo-3-octene. Traditional synthetic approaches often rely on harsh reagents and generate significant waste. Future methodologies aim to mitigate these drawbacks by embracing principles of atom economy and employing renewable resources.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to be effective in the stereoselective synthesis of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids. organic-chemistry.org The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields while minimizing the use of hazardous solvents. organic-chemistry.org The debrominative decarboxylation of appropriate precursors under microwave conditions in a system like triethylamine (B128534) (Et3N) and dimethylformamide (DMF) presents a cleaner and more efficient route to Z-bromoalkenes. organic-chemistry.org

Another area of active research is the exploration of biocatalysis . The use of enzymes as catalysts offers high selectivity and operates under mild reaction conditions, often in aqueous media. While specific enzymatic routes to (3Z)-1-bromo-3-octene are still under investigation, the broader field of biocatalytic halogenation of alkenes is rapidly advancing. The discovery and engineering of novel halogenating enzymes could provide a highly sustainable and selective pathway to this compound.

Furthermore, photocatalysis represents a powerful tool for green synthesis. Visible-light-mediated reactions can facilitate the E→Z isomerization of alkenes, offering a metal-free and operationally simple method to access the thermodynamically less stable Z-isomer. x-mol.net This approach could be adapted to isomerize an easily accessible E-bromo-octene precursor to the desired (3Z) configuration, avoiding harsh reagents and high temperatures.

The development of these sustainable routes is crucial for reducing the environmental footprint associated with the production of (3Z)-1-bromo-3-octene and aligning its synthesis with the principles of modern green chemistry.

Exploration of Novel Catalytic Systems for Enhanced Transformations

The reactivity of the carbon-bromine bond and the double bond in (3Z)-1-bromo-3-octene makes it a versatile substrate for a wide range of catalytic transformations. Future research will undoubtedly focus on the discovery and application of novel catalytic systems to enhance the efficiency, selectivity, and scope of these reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to vinyl bromides is well-established. nih.gov Future trends will likely involve the development of more active and robust palladium catalysts, including those with specialized ligands, to facilitate challenging coupling reactions of (3Z)-1-bromo-3-octene with a variety of partners, such as organoboron, organozinc, and organotin reagents. organic-chemistry.orgthieme-connect.com These advancements will enable the synthesis of complex molecules with high stereochemical control.

Catalytic cross-metathesis is emerging as a powerful strategy for the synthesis of Z-alkenyl halides. nih.govsemanticscholar.org The development of new molybdenum and ruthenium metathesis catalysts with high Z-selectivity could allow for the direct synthesis of (3Z)-1-bromo-3-octene from simpler alkene precursors. nih.govsemanticscholar.org Conversely, (3Z)-1-bromo-3-octene itself can serve as a substrate in cross-metathesis reactions to generate more complex dienes and polyenes. x-mol.net

Hydroboration is another key transformation of alkenes, and the use of metal catalysts can influence the regioselectivity of this reaction. wikipedia.org Research into novel catalysts for the hydroboration of bromoalkenes could provide pathways to functionalized bromo-alcohols derived from (3Z)-1-bromo-3-octene, which are valuable synthetic intermediates. libretexts.orgchemistrysteps.commasterorganicchemistry.comyoutube.com The development of enantioselective hydroboration catalysts would further enhance the synthetic utility of this transformation. wikipedia.org

The table below summarizes some of the key catalytic transformations and the types of novel catalytic systems being explored.

| Catalytic Transformation | Novel Catalytic Systems Being Explored | Potential Products from (3Z)-1-bromo-3-octene |

| Cross-Coupling | Palladium complexes with advanced ligands, Nickel catalysts | Substituted octenes with new C-C bonds |

| Cross-Metathesis | Z-selective Molybdenum and Ruthenium catalysts | Dienes and polyenes with defined stereochemistry |

| Hydroboration | Rhodium and Iridium catalysts, enantioselective catalysts | Functionalized bromo-alcohols |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, and easier scalability. seqens.comsemanticscholar.orgthieme-connect.de The integration of the synthesis and transformation of (3Z)-1-bromo-3-octene into flow chemistry and automated synthesis platforms is a significant emerging trend.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. seqens.comnih.gov For reactions involving hazardous reagents or intermediates, the small reaction volumes in flow reactors significantly enhance safety. seqens.com The synthesis of (3Z)-1-bromo-3-octene and its subsequent transformations could be performed in a continuous manner, reducing manual handling and improving process efficiency. nih.gov

Automated synthesis platforms combine robotics and software to perform multi-step synthetic sequences with minimal human intervention. imperial.ac.ukmpg.desigmaaldrich.comemolecules.com These platforms can accelerate the discovery and optimization of new reactions and synthetic routes. By integrating the synthesis of (3Z)-1-bromo-3-octene into such a platform, researchers could rapidly screen a wide range of reaction conditions, catalysts, and substrates for its subsequent functionalization. nih.gov This high-throughput approach can significantly shorten the development timeline for new molecules derived from this bromoalkene.

Discovery of Undiscovered Reactivity Patterns and Selectivities

While the fundamental reactivity of bromoalkenes is well-understood, there is still potential for the discovery of novel reactivity patterns and selectivities for (3Z)-1-bromo-3-octene. The specific stereochemistry and substitution pattern of this molecule may lead to unexpected outcomes in various reactions.

One area of exploration is cycloaddition reactions . While the Diels-Alder reaction is a classic example, other types of cycloadditions, such as [2+2] and [3+2] cycloadditions, could reveal new synthetic pathways. wikipedia.orgbohrium.comchemistrytalk.orglibretexts.org The electron-withdrawing nature of the bromine atom can influence the reactivity of the double bond, potentially enabling novel cycloaddition chemistry.

The phenomenon of cine-substitution , where the incoming group attaches to a carbon atom adjacent to the one that bore the leaving group, has been observed for vinyl bromides. rsc.org Further investigation into the conditions that promote cine-substitution with (3Z)-1-bromo-3-octene could lead to the development of new synthetic strategies for accessing previously inaccessible isomers.

The electrophilic addition to the double bond of (3Z)-1-bromo-3-octene is another area ripe for exploration. libretexts.org The interplay between the bromine substituent and the Z-configuration of the double bond could lead to interesting and potentially useful regioselective and stereoselective outcomes in reactions with various electrophiles.

Furthermore, the conversion of bromoalkenes to alkynes via elimination reactions is a known transformation. nih.gov Investigating milder and more selective methods for this conversion, particularly for internal bromoalkenes like (3Z)-1-bromo-3-octene, could provide a valuable route to functionalized internal alkynes.

Computational Design of Functionalized Derivatives with Tailored Properties

The use of computational chemistry and molecular modeling is becoming an indispensable tool in modern chemical research. The in silico design of functionalized derivatives of (3Z)-1-bromo-3-octene with tailored properties is a key emerging trend that will guide synthetic efforts and accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com By performing DFT studies on various hypothetical derivatives of (3Z)-1-bromo-3-octene, researchers can gain insights into how different functional groups will influence the molecule's properties. This can help in prioritizing synthetic targets with desired characteristics, such as specific reactivity or optical properties.

Molecular modeling can be used to simulate the interaction of (3Z)-1-bromo-3-octene derivatives with biological targets or materials. This can be particularly useful in the early stages of drug discovery or materials science research. For example, by modeling the docking of different derivatives to a specific enzyme's active site, researchers can identify candidates with high binding affinity, guiding the synthesis of potential new therapeutic agents.

The computational prediction of properties such as solubility, stability, and toxicity can also aid in the design of safer and more effective chemicals. This predictive power allows for a more rational and efficient approach to the development of new functional molecules based on the (3Z)-1-bromo-3-octene scaffold.

The synergy between computational design and experimental synthesis will be crucial in unlocking the full potential of (3Z)-1-bromo-3-octene and its derivatives in the years to come.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the Z-configuration of (3Z)-1-bromo-3-octene?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for stereochemical assignment. The coupling constant () between vicinal protons on the double bond in Z-isomers is typically lower (e.g., ~10–12 Hz) compared to E-isomers (~15–18 Hz). Infrared (IR) spectroscopy can corroborate C-Br stretching frequencies (~550–650 cm⁻¹). For unambiguous confirmation, single-crystal X-ray diffraction is recommended if the compound crystallizes. Comparative analysis with literature data for structurally similar Z-configured alkenes (e.g., diketopiperazines with 3Z stereochemistry) can validate assignments .

Q. How can researchers synthesize (3Z)-1-bromo-3-octene with high stereoselectivity?

- Methodological Answer : A stereocontrolled approach involves the anti-addition of HBr to 3-octyne using radical initiators or peroxides to favor the Z-isomer via a radical mechanism. Alternatively, Wittig reactions with brominated ylides can be optimized at low temperatures (−78°C) to minimize isomerization. Post-synthesis purification via fractional distillation or preparative GC ensures removal of E-isomer contaminants. Reaction progress should be monitored using GC-MS or NMR .

Advanced Research Questions

Q. How can conflicting literature data on the physical properties of brominated alkenes (e.g., melting points) be resolved?

- Methodological Answer : Discrepancies in reported melting points (e.g., −126°C to −110°C for 3-octene derivatives) often arise from impurities or isomer contamination . Researchers should:

Verify compound purity via HPLC or GC (>99% purity threshold).

Use Differential Scanning Calorimetry (DSC) for precise thermal analysis.

Compare data across multiple authoritative sources (e.g., CRC Handbook) and replicate measurements under controlled conditions.

Q. What mechanistic factors influence the regioselectivity of bromination in 3-octene derivatives?

- Methodological Answer : Regioselectivity is governed by electronic and steric effects. Electrophilic bromination (e.g., HBr addition) follows Markovnikov’s rule, but radical pathways may favor anti-Markovnikov products. Solvent polarity (e.g., polar aprotic vs. nonpolar) and temperature modulate reaction pathways. Isotopic labeling (e.g., -NMR tracking) and kinetic studies can differentiate between competing mechanisms. Computational modeling (DFT) predicts transition-state energies and regiochemical outcomes .

Q. How does the Z-configuration affect the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The Z-isomer’s steric profile may hinder oxidative addition to palladium catalysts due to proximal substituents. Comparative studies with the E-isomer under identical conditions (catalyst, solvent, temperature) are essential. Reaction kinetics can be monitored via in situ NMR (if fluorinated analogs are used). Density Functional Theory (DFT) simulations provide insights into steric and electronic barriers to catalytic cycle progression .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported NMR data for Z-configured bromoalkenes?

- Methodological Answer : Discrepancies may arise from solvent effects, concentration, or instrument calibration. Steps include:

Re-measuring spectra under standardized conditions (e.g., CDCl₃, 25°C).

Using heteronuclear correlation experiments (HSQC, HMBC) to resolve overlapping signals.

Cross-referencing with structurally analogous compounds (e.g., Z-configured diketopiperazines, where NMR data are well-documented) .

Experimental Design Considerations

Q. What strategies minimize Z/E isomerization during storage or reaction of (3Z)-1-bromo-3-octene?

- Methodological Answer :

- Store the compound at −20°C in amber vials under inert gas (N₂/Ar) to prevent light- or heat-induced isomerization.

- Avoid prolonged exposure to protic solvents or acidic/basic conditions during reactions.

- Use low-temperature reaction setups (e.g., cryostatic baths) and monitor isomer ratios via real-time NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.